molecular formula C11H6Cl2N4O B12814518 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- CAS No. 66427-84-7

6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro-

Cat. No.: B12814518
CAS No.: 66427-84-7
M. Wt: 281.09 g/mol
InChI Key: IOUYTJILTOVWQF-UHFFFAOYSA-N
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Description

6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- is a complex organic compound that belongs to the class of benzodiazepines fused with pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The use of high-throughput screening and continuous flow chemistry can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-
  • 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Uniqueness

6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,9-dichloro-5,11-dihydro- is unique due to its specific substitution pattern and the presence of dichloro groups

Properties

CAS No.

66427-84-7

Molecular Formula

C11H6Cl2N4O

Molecular Weight

281.09 g/mol

IUPAC Name

2,9-dichloro-5,11-dihydropyrimido[4,5-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C11H6Cl2N4O/c12-5-1-2-6-7(3-5)15-9-8(16-10(6)18)4-14-11(13)17-9/h1-4H,(H,16,18)(H,14,15,17)

InChI Key

IOUYTJILTOVWQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=NC(=NC=C3NC2=O)Cl

Origin of Product

United States

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